Photo-DL-lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

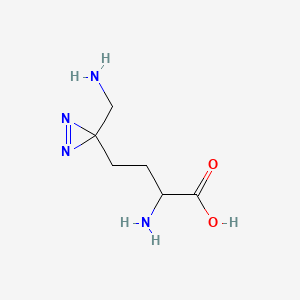

Molecular Formula |

C6H12N4O2 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid |

InChI |

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12) |

InChI Key |

UQYHYAIQUDDSLT-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1(N=N1)CN)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Photo-Reactive Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photo-reactive amino acids represent a cornerstone of modern chemical biology and drug discovery, enabling the covalent capture of transient and stable biomolecular interactions in their native cellular environment. These engineered amino acids, bearing latent photo-activatable moieties, can be site-specifically incorporated into proteins of interest. Upon activation with a specific wavelength of light, they generate highly reactive intermediates that form covalent bonds with interacting partners, effectively "freezing" a snapshot of a dynamic biological process. This technical guide provides a comprehensive overview of the discovery, development, and application of photo-reactive amino acids, with a focus on the underlying chemical principles, experimental methodologies, and data interpretation. It is intended to serve as a detailed resource for researchers seeking to employ this powerful technology to elucidate protein-protein interactions, map drug-target engagement, and unravel complex biological pathways.

Introduction: A Historical Perspective

The quest to understand the intricate dance of molecules within a living cell has driven the development of increasingly sophisticated tools. While the last of the 20 common amino acids, threonine, was discovered in 1935, the desire to probe protein interactions with greater precision led to the conceptualization of non-natural amino acids with unique functionalities.[1] The seminal idea of "photo-affinity labeling" emerged in the latter half of the 20th century, with the development of small molecules containing photo-activatable groups like aryl azides, benzophenones, and diazirines that could be used to covalently label their binding partners.[2]

A significant leap forward came with the ability to incorporate these photo-reactive moieties directly into the protein backbone in the form of unnatural amino acids. This was made possible by the expansion of the genetic code, a technique that allows for the site-specific incorporation of non-canonical amino acids in response to a nonsense codon (typically the amber stop codon, UAG).[3] This innovation, pioneered in the early 2000s, transformed photo-affinity labeling from a technique reliant on synthetic probes to a powerful method for studying proteins in their native context.[2] The development of photo-reactive analogs of natural amino acids, such as photo-leucine and photo-methionine, further enhanced the utility of this approach by minimizing structural perturbations to the protein of interest.[4] Today, a diverse toolkit of photo-reactive amino acids is available, each with distinct photochemical properties, enabling researchers to tailor their experimental design to specific biological questions.

Core Principles and Mechanisms

Photo-reactive amino acids are structurally similar to their natural counterparts but contain a chemically inert functional group that can be converted into a highly reactive species upon irradiation with UV light. The most commonly used photo-reactive moieties are diazirines, benzophenones, and aryl azides.

Diazirines

Diazirine-containing amino acids, such as photo-leucine and photo-methionine, are among the most popular choices for photo-cross-linking studies. The diazirine ring is a small, three-membered ring containing two nitrogen atoms. Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring irreversibly eliminates a molecule of nitrogen gas to generate a highly reactive carbene intermediate. This carbene has an extremely short lifetime, on the order of nanoseconds, and can readily insert into C-H, O-H, and N-H bonds in its immediate vicinity, forming a stable covalent cross-link. The small size of the diazirine group minimizes steric hindrance and potential disruption of protein structure and function.

Benzophenones

p-Benzoyl-L-phenylalanine (pBpa) is the most prominent member of the benzophenone class of photo-reactive amino acids. The benzophenone moiety is activated by UV light in the 350-365 nm range, which excites the carbonyl group to a triplet diradical state. This reactive species can then abstract a hydrogen atom from a nearby C-H bond, forming a ketyl radical and a carbon-centered radical on the interacting molecule. Subsequent radical recombination results in the formation of a stable C-C covalent bond. A key advantage of benzophenones is that the excited triplet state can relax back to the ground state if a suitable reaction partner is not available, allowing for repeated excitation and increasing the probability of a successful cross-linking event.

Aryl Azides

Aryl azide-containing amino acids, such as p-azido-L-phenylalanine, represent one of the earliest classes of photo-reactive probes. Upon irradiation with UV light (typically <300 nm for simple phenyl azides and 300-460 nm for nitrophenyl azides), the aryl azide group releases a molecule of nitrogen to form a highly reactive nitrene intermediate. This nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to double bonds, to form covalent cross-links. However, aryl nitrenes are also prone to rearrangement and other side reactions, which can complicate data analysis. The lifetime of the reactive nitrene species is on the order of microseconds.

Mechanism of Photo-Activation and Cross-Linking

Caption: Mechanisms of the three major classes of photo-reactive amino acids.

Quantitative Data Summary

The efficiency and specificity of a photo-cross-linking experiment are determined by the photochemical properties of the chosen amino acid. The following table summarizes key quantitative data for the major classes of photo-reactive amino acids.

| Photo-Reactive Group | Common Amino Acid Analog | Activation Wavelength (nm) | Reactive Intermediate | Lifetime of Reactive Species | Quantum/Cross-linking Yield |

| Diazirine | Photo-Leucine, Photo-Methionine | 330 - 370 | Carbene | Nanoseconds | ~23% (for Photo-Leucine) |

| Benzophenone | p-Benzoyl-L-phenylalanine (pBpa) | 350 - 365 | Triplet Diradical | - | 0.05 - 0.4 |

| Aryl Azide | p-Azido-L-phenylalanine | <300 - 460 | Nitrene | 10⁻⁴ - 10⁻³ seconds (in solution) | Variable |

Experimental Protocols

The successful application of photo-reactive amino acids requires meticulous execution of several key experimental steps, from the synthesis of the unnatural amino acid to its incorporation into a protein and subsequent photo-cross-linking and analysis.

Synthesis of p-Benzoyl-L-phenylalanine (pBpa)

This protocol outlines a general method for the synthesis of pBpa, a widely used photo-reactive amino acid.

Materials:

-

N-Boc-L-phenylalanine

-

Aluminum chloride (AlCl₃)

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Friedel-Crafts Acylation:

-

Dissolve N-Boc-L-phenylalanine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add AlCl₃ to the solution while stirring.

-

Add benzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly pouring the mixture into a beaker of ice water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-p-benzoyl-L-phenylalanine.

-

-

Deprotection:

-

Dissolve the purified N-Boc-p-benzoyl-L-phenylalanine in a mixture of DCM and TFA (typically 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the product by filtration to yield p-benzoyl-L-phenylalanine as a solid.

-

Confirm the identity and purity of the final product by NMR and mass spectrometry.

-

Site-Specific Incorporation of pBpa using Amber Codon Suppression

This protocol describes the incorporation of pBpa into a protein of interest in E. coli at a site designated by an amber stop codon (UAG).

Materials:

-

Expression plasmid for the protein of interest with a UAG codon at the desired position.

-

pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pBpa.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and agar plates.

-

Appropriate antibiotics for plasmid selection.

-

p-Benzoyl-L-phenylalanine (pBpa).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:

-

Plasmid Transformation:

-

Co-transform the expression plasmid for the protein of interest and the pEVOL-pBpa plasmid into a suitable E. coli expression strain.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, use the overnight culture to inoculate a larger volume of LB medium containing antibiotics.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Add pBpa to a final concentration of 1 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification and Verification:

-

Purify the pBpa-containing protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

-

Verify the successful incorporation of pBpa by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the pBpa substitution.

-

Workflow for Site-Specific Incorporation and Photo-Cross-Linking

Caption: A typical workflow from gene to analysis in a photo-cross-linking experiment.

Applications in Research and Drug Development

Photo-reactive amino acids have become indispensable tools in a wide range of biological research and drug discovery applications.

Mapping Protein-Protein Interactions

A primary application of this technology is the identification and characterization of protein-protein interactions (PPIs), particularly those that are weak or transient. By incorporating a photo-reactive amino acid into a "bait" protein, researchers can covalently trap its interacting "prey" proteins in their native cellular context. The resulting cross-linked complexes can then be isolated and the interacting partners identified by mass spectrometry. This approach has been instrumental in elucidating complex signaling pathways, such as the interactions within the Bcl-2 family of apoptosis-regulating proteins.

Signaling Pathway Example: Bcl-2 Family Interactions

Caption: Using photo-cross-linking to map interactions in the Bcl-2 signaling pathway.

Drug Target Identification and Validation

In drug discovery, identifying the molecular target of a bioactive small molecule is a critical step. Photo-affinity labeling, using a derivative of the small molecule containing a photo-reactive group, allows for the covalent labeling of its binding partners in a complex proteome. The labeled proteins can then be enriched and identified, providing direct evidence of target engagement. This is particularly valuable for identifying "off-target" effects that may contribute to a drug's toxicity or for discovering novel therapeutic targets.

Structural Biology

Photo-cross-linking can provide valuable distance constraints for structural modeling of protein complexes. By incorporating a photo-reactive amino acid at a specific site and identifying the cross-linked residue on the interacting partner, researchers can gain insights into the topology and interface of the complex. This information is complementary to high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy.

Conclusion and Future Directions

The discovery and development of photo-reactive amino acids have revolutionized our ability to study dynamic biomolecular interactions. From their conceptual origins in photo-affinity labeling to their sophisticated application in mapping entire interactomes, these powerful tools continue to provide unprecedented insights into the workings of the cell. Future developments in this field are likely to focus on the creation of novel photo-reactive amino acids with improved photochemical properties, such as activation by longer wavelengths of light to minimize cellular damage, and the development of new analytical workflows to enhance the sensitivity and throughput of cross-linking experiments. As our understanding of the complexity of cellular networks grows, photo-reactive amino acids will undoubtedly remain at the forefront of biological discovery and therapeutic innovation.

References

- 1. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Photo-DL-lysine for the Identification of Lysine Post-Translational Modification-Mediated Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of Photo-DL-lysine, a photo-reactive amino acid analog, for the elucidation of protein-protein interactions governed by lysine post-translational modifications (PTMs). This powerful chemoproteomic tool enables the capture of transient and weak interactions that are often missed by traditional methods, providing invaluable insights into cellular signaling pathways and offering novel avenues for drug discovery.

Introduction to Lysine Post-Translational Modifications and this compound

Lysine, an essential amino acid, is a frequent target for a wide array of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and SUMOylation.[1][2] These modifications play a pivotal role in regulating protein function, localization, and interaction networks. The study of these PTM-mediated interactions is crucial for understanding cellular processes and disease mechanisms.

This compound is a synthetic amino acid analog that incorporates a diazirine moiety, a photo-activatable crosslinking group, into the side chain of lysine.[3][4] This allows for its metabolic incorporation into proteins in living cells. Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity.[3] This "freezes" the interaction, allowing for the subsequent isolation and identification of binding partners via mass spectrometry. This technique is particularly adept at capturing the interactions of "reader" and "eraser" proteins that recognize and remove lysine PTMs, respectively.

Core Principles and Experimental Workflow

The experimental workflow for utilizing this compound to identify lysine PTM-dependent protein interactions typically involves several key stages: metabolic labeling, in vivo crosslinking, cell lysis and protein enrichment, and finally, mass spectrometry-based identification and quantification. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is often integrated into the workflow.

Experimental Workflow Diagram

Caption: General experimental workflow for SILAC-based quantitative proteomics using this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for photo-reactive amino acid labeling and SILAC-based quantitative proteomics. Optimization may be required for specific cell lines and target proteins.

SILAC Labeling with this compound

This protocol outlines the metabolic labeling of cells with light and heavy isotopes of essential amino acids, along with this compound.

Materials:

-

DMEM for SILAC (deficient in L-lysine and L-arginine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Lysine (Light)

-

¹³C₆-L-Lysine (Heavy)

-

L-Arginine (Light)

-

¹³C₆,¹⁵N₄-L-Arginine (Heavy)

-

This compound

-

Penicillin-Streptomycin

-

HEK293T cells (or other cell line of choice)

Procedure:

-

Prepare SILAC Media:

-

Light Medium: Supplement DMEM for SILAC with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-Arginine (e.g., 84 mg/L), and this compound (concentration to be optimized, typically in the low mM range). Do not add "light" L-Lysine.

-

Heavy Medium: Supplement DMEM for SILAC with 10% dFBS, 1% Penicillin-Streptomycin, "heavy" ¹³C₆,¹⁵N₄-L-Arginine (e.g., 88 mg/L), and this compound. Do not add "heavy" ¹³C₆-L-Lysine.

-

-

Cell Culture:

-

Culture cells in the respective "light" and "heavy" SILAC media for at least 6-8 cell divisions to ensure complete incorporation of the labeled amino acids.

-

Monitor incorporation efficiency by mass spectrometry if desired.

-

-

Experimental Treatment:

-

Once fully labeled, treat the "heavy" labeled cells with the stimulus of interest (e.g., a drug that modulates a specific lysine PTM). The "light" labeled cells will serve as the control.

-

In Vivo Photo-Crosslinking

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

UV lamp (365 nm)

Procedure:

-

Wash the cultured cells twice with ice-cold PBS.

-

Aspirate the final PBS wash and add a minimal amount of fresh, ice-cold PBS to keep the cells moist.

-

Place the cell culture plates on ice and irradiate with a 365 nm UV lamp for a predetermined optimal time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking efficiency while minimizing cell damage.

Cell Lysis and Protein Enrichment

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

Antibody specific to the bait protein (e.g., anti-histone H3)

-

Protein A/G magnetic beads

Procedure:

-

Lyse the "light" and "heavy" labeled cells separately in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform immunoprecipitation using an antibody against the bait protein to enrich for the protein of interest and its crosslinked interactors.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

Sample Preparation for Mass Spectrometry

Materials:

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Reduce the eluted proteins with DTT and alkylate with IAA.

-

Perform in-solution or in-gel digestion with trypsin overnight at 37°C.

-

Acidify the digested peptides with formic acid.

-

Desalt the peptides using C18 StageTips or equivalent.

LC-MS/MS Analysis and Data Interpretation

Procedure:

-

Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Use a data-dependent acquisition (DDA) method.

-

Process the raw data using a software package such as MaxQuant.

-

Search the data against a relevant protein database (e.g., UniProt Human).

-

Identify and quantify proteins based on their SILAC ratios (Heavy/Light). Proteins with significantly altered SILAC ratios are considered potential interaction partners that are dependent on the experimental treatment.

Data Presentation

The primary output of a quantitative proteomics experiment using this compound and SILAC is a list of identified proteins and their corresponding SILAC ratios. This data allows for the identification of proteins that are enriched in the treated sample compared to the control. The following table presents a hypothetical dataset to illustrate how results can be structured.

| Protein Accession | Gene Name | Protein Name | SILAC Ratio (H/L) | -log10(p-value) | Description |

| P0C0S8 | HIST1H3A | Histone H3.1 | 1.05 | - | Bait Protein |

| Q9Y232 | KDM5B | Lysine-specific demethylase 5B | 3.21 | 2.5 | Histone demethylase, known interactor |

| Q9H0K1 | ING2 | Inhibitor of growth protein 2 | 2.89 | 2.1 | Component of histone deacetylase complex |

| P62873 | YWHAZ | 14-3-3 protein zeta/delta | 1.12 | 0.3 | Non-specific binder |

| P08670 | VIM | Vimentin | 0.98 | 0.1 | Cytoskeletal protein, likely contaminant |

This is a hypothetical table for illustrative purposes. Actual data will vary depending on the experiment.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the mechanism of this compound action and its application in identifying PTM "readers".

Caption: Mechanism of photo-activation and crosslinking of this compound.

Caption: Logic diagram for identifying a PTM "reader" protein using this compound.

Applications in Drug Development

The identification of proteins that interact with specific lysine PTMs has significant implications for drug development.

-

Target Identification and Validation: By elucidating the proteins that "read," "write," and "erase" lysine PTMs, new drug targets can be identified and validated. For example, inhibiting the interaction between a histone PTM and its reader protein could be a therapeutic strategy in cancer.

-

Mechanism of Action Studies: this compound can be used to understand how small molecules modulate PTM-mediated protein interactions, providing insights into their mechanism of action.

-

Development of Novel Therapeutics: The detailed understanding of these interaction interfaces can guide the rational design of small molecules or biologics that disrupt or stabilize specific protein-protein interactions.

Conclusion

This compound is a powerful tool for the study of lysine post-translational modification-mediated protein interactions. When combined with quantitative proteomics techniques like SILAC, it provides a robust platform for identifying and quantifying these often-transient interactions in a cellular context. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to enable researchers, scientists, and drug development professionals to effectively utilize this innovative technology to advance our understanding of cellular signaling and to accelerate the discovery of new therapeutic interventions.

References

- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Photo-lysine captures proteins that bind lysine post-translational modifications PMID: 26689789 | MCE [medchemexpress.cn]

Applications of Photo-DL-lysine in Histone Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of histone biology, understanding the dynamic interactions between histones and other proteins is paramount to unraveling the mechanisms of epigenetic regulation. Transient and low-affinity interactions, which are often crucial for cellular processes, pose a significant challenge to conventional biochemical methods. Photo-DL-lysine, a photo-reactive amino acid analog of lysine, has emerged as a powerful tool to capture these fleeting interactions in their native cellular context. This technical guide provides a comprehensive overview of the applications of this compound in histone biology, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

This compound is designed with a diazirine moiety, a photo-activatable cross-linking group, incorporated into the side chain of lysine.[1] This allows for its metabolic incorporation into proteins, including histones, in living cells.[2][3] Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity.[4][5] This "zero-distance" crosslinking capability enables the stabilization of transient interactions for subsequent identification and characterization by mass spectrometry.

Core Applications in Histone Biology

The primary application of this compound in histone biology is the identification of proteins that interact with histones and their post-translational modifications (PTMs). These interacting proteins, often referred to as "readers," "writers," and "erasers" of the histone code, play critical roles in gene regulation, DNA repair, and other chromatin-based processes.

Identifying Readers of Histone PTMs

Histone PTMs, such as methylation and acetylation, create docking sites for specific reader proteins that recognize and bind to these modified residues, translating the histone code into downstream biological outcomes. This compound, when incorporated into histones, can be post-translationally modified by cellular enzymes, allowing for the capture of PTM-specific interacting proteins.

A powerful strategy for identifying these readers is the Cross-Linking Assisted and SILAC-based Protein Identification (CLASPI) method. This approach combines in vivo photo-crosslinking with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative mass spectrometry analysis. In a typical CLASPI experiment, two cell populations are cultured in media containing either "light" (normal isotopes) or "heavy" (stable isotopes) amino acids. One population is treated with a photo-reactive probe (e.g., a histone peptide mimic containing this compound and a specific PTM), while the other is treated with a control probe. After photo-crosslinking and cell lysis, the lysates are mixed, and the crosslinked complexes are enriched and analyzed by mass spectrometry. The ratio of heavy to light peptides for each identified protein reveals its binding specificity to the PTM of interest.

Uncovering Erasers of Histone Modifications

Histone modifications are dynamically regulated by "eraser" enzymes, such as histone deacetylases (HDACs) and demethylases, which remove these marks. Identifying the full spectrum of substrates for these enzymes is crucial for understanding their biological roles and for developing targeted therapies. This compound-based crosslinking can be employed to trap the transient interactions between eraser enzymes and their histone substrates. For example, a photo-reactive histone peptide mimic can be used as a bait to capture interacting deacetylases from cell lysates, which are then identified by mass spectrometry.

Quantitative Data Presentation

The integration of SILAC with this compound crosslinking allows for the quantitative analysis of protein-histone interactions. The following table presents a hypothetical dataset, based on published methodologies, illustrating how SILAC ratios are used to identify specific readers of a histone modification.

| Protein | Gene Name | Function | SILAC Ratio (H/L) | Specificity |

| Reader Protein A | RDR1 | Chromatin remodeling | 8.5 | High |

| Reader Protein B | RDR2 | Transcriptional activation | 6.2 | High |

| Non-specific Binder 1 | NSB1 | Cytoskeletal protein | 1.1 | Low |

| Non-specific Binder 2 | NSB2 | Metabolic enzyme | 0.9 | Low |

| Background Protein 1 | BGP1 | Ribosomal protein | 1.0 | None |

Table 1: Hypothetical quantitative proteomics data from a CLASPI experiment to identify readers of a specific histone PTM. A high Heavy/Light (H/L) SILAC ratio indicates specific binding to the modified histone peptide probe.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and should be optimized for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

-

Cell Culture: Culture mammalian cells (e.g., HEK293T or HeLa) in standard DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Lysine Depletion: When cells reach 70-80% confluency, wash them twice with phosphate-buffered saline (PBS). Replace the standard medium with lysine-free DMEM supplemented with 10% dialyzed FBS. Incubate for 1-2 hours to deplete endogenous lysine pools.

-

Metabolic Labeling: Supplement the lysine-free medium with this compound to a final concentration of 0.4 mM. For SILAC experiments, use "light" and "heavy" versions of this compound in parallel cultures.

-

Incubation: Incubate the cells for 18-24 hours to allow for the incorporation of this compound into newly synthesized proteins, including histones.

Protocol 2: In Vivo Photo-Crosslinking

-

Cell Harvest: After metabolic labeling, wash the cells twice with ice-cold PBS.

-

UV Irradiation: Place the culture dish on ice and irradiate the cells with UV light at 365 nm. A typical setup involves using a UV lamp with an intensity of 2-5 J/cm². The duration of irradiation should be optimized but is generally in the range of 15-30 minutes.

-

Cell Lysis: Immediately after crosslinking, scrape the cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Sonication: Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the crosslinked protein complexes.

Protocol 3: Enrichment of Crosslinked Histone-Protein Complexes

-

Affinity Purification (for bait-prey studies): If a tagged histone or histone peptide was used as bait, the crosslinked complexes can be enriched using affinity purification (e.g., streptavidin beads for biotin-tagged baits).

-

Histone Extraction (for endogenous studies): To enrich for endogenous histone complexes, perform an acid extraction of histones from the cell lysate.

-

Denaturation and Solubilization: Resuspend the enriched complexes or histone extracts in a buffer containing a strong denaturant (e.g., 8 M urea) to ensure complete solubilization.

Protocol 4: Mass Spectrometry Analysis of Crosslinked Peptides

-

In-solution or In-gel Digestion:

-

In-solution: Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide. Digest the proteins with a protease such as trypsin overnight at 37°C.

-

In-gel: Separate the crosslinked protein complexes by SDS-PAGE. Excise the gel bands of interest, and perform in-gel reduction, alkylation, and digestion with trypsin.

-

-

Peptide Enrichment: Crosslinked peptides are often low in abundance. Enrichment strategies, such as size exclusion chromatography or affinity purification (if the crosslinker contains a tag), can be employed to increase their detection by mass spectrometry.

-

LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimized fragmentation methods, such as Higher-energy C-trap Dissociation (HCD), are often preferred for the analysis of crosslinked peptides.

-

Data Analysis: Use specialized software (e.g., MaxQuant, pLink, or xQuest) to identify the crosslinked peptides and the interacting proteins. For SILAC experiments, the software will also calculate the heavy-to-light ratios for quantitative analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts described in this guide.

Conclusion

This compound has proven to be an invaluable tool for the study of histone biology, enabling the capture and identification of transient and low-affinity protein-histone interactions in their native cellular environment. The combination of in vivo photo-crosslinking with quantitative proteomics techniques like SILAC provides a powerful platform for dissecting the complex interplay between histones, their modifications, and the proteins that regulate and interpret the histone code. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately leading to a deeper understanding of chromatin biology and its implications for human health and disease. As the field of chemical biology continues to evolve, we can anticipate the development of even more sophisticated photo-crosslinking reagents and methodologies that will further illuminate the dynamic world of histone interactions.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

The Role of Photo-DL-lysine in Capturing Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making their comprehensive identification and characterization a cornerstone of modern biological research and drug discovery. However, many of these interactions are transient and of low affinity, posing a significant challenge to traditional biochemical methods. Photo-DL-lysine, a photo-reactive amino acid analogue, has emerged as a powerful tool to overcome these limitations. By incorporating a diazirine moiety, a compact and highly reactive photo-activatable cross-linking group, into the side chain of lysine, this compound enables the covalent capture of interacting proteins in situ upon UV irradiation.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis workflows for utilizing this compound to elucidate protein interaction networks.

Core Principles of this compound-based Cross-linking

This compound is designed to be metabolically incorporated into proteins by the cell's own translational machinery, substituting for natural lysine.[1][3] This allows for the proteome-wide introduction of the photo-activatable cross-linker. The diazirine group remains inert until it is activated by UV light (typically at 365 nm).[4] Upon photoactivation, the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form a covalent bond with any nearby amino acid residue of an interacting protein, effectively "trapping" the transient interaction.

The key advantages of using this compound include:

-

Capture of Transient Interactions: The rapid kinetics of the carbene reaction allow for the capture of fleeting PPIs that are often missed by conventional methods like co-immunoprecipitation.

-

In Situ Cross-linking: The ability to trigger the cross-linking with light provides precise temporal control, allowing researchers to capture interactions within the native cellular environment.

-

Short Cross-linking Radius: The small size of the diazirine group ensures that only proteins in very close proximity are cross-linked, providing high-resolution information about direct binding partners.

Experimental Workflow

The successful application of this compound for PPI analysis involves a multi-step workflow, from cellular labeling to mass spectrometry-based identification of cross-linked proteins.

Caption: A generalized experimental workflow for this compound-based protein-protein interaction studies.

Detailed Methodologies

1. Metabolic Labeling with this compound:

-

Cell Culture: Cells (e.g., HEK293T, HeLa) are cultured in lysine-free DMEM supplemented with dialyzed fetal bovine serum.

-

Labeling: this compound is added to the medium at a final concentration typically ranging from 0.1 to 1 mM. The optimal concentration should be determined empirically to ensure sufficient incorporation without inducing cellular toxicity.

-

Incubation: Cells are incubated for 24-48 hours to allow for the incorporation of this compound into newly synthesized proteins.

2. In Vivo UV Cross-linking:

-

Preparation: Cells are washed with ice-cold PBS to remove excess this compound.

-

Irradiation: The cell culture plates are placed on ice and irradiated with a UV lamp at 365 nm. The duration and intensity of UV exposure are critical parameters that need to be optimized. A typical starting point is 5-15 minutes of irradiation.

-

Quenching: The cross-linking reaction is quenched by the addition of a reducing agent, such as DTT, to the lysis buffer.

3. Protein Extraction and Enrichment:

-

Lysis: Cells are harvested and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Affinity Purification (Optional): If a specific "bait" protein is being studied, affinity purification (e.g., using an antibody against the bait protein) can be performed to enrich for the protein and its cross-linked partners.

4. Proteomic Analysis:

-

SDS-PAGE: The protein lysate is resolved by SDS-PAGE. Cross-linked protein complexes will appear as higher molecular weight bands.

-

In-gel Digestion: The entire gel lane or specific high-molecular-weight bands are excised and subjected to in-gel digestion with a protease, most commonly trypsin.

-

LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.

Data Presentation and Analysis

A key output of a this compound experiment is the identification of cross-linked peptides by mass spectrometry. This data can be used to identify the interacting proteins and map the interaction interface.

Table 1: Representative Quantitative Data from a this compound Experiment

| Parameter | Value | Reference |

| This compound Concentration | 0.4 mM | |

| UV Irradiation Time | 10 min | |

| Cross-linking Efficiency | ~5-15% | |

| Identified Cross-linked Peptides | Varies | |

| False Discovery Rate (FDR) | < 1% |

Note: The values presented are typical and may vary depending on the specific experimental conditions and biological system.

Application: Elucidating Histone PTM-Mediated Interactions

A significant application of this compound is in the study of protein interactions mediated by post-translational modifications (PTMs) of lysine, particularly in the context of histone biology. Histone PTMs serve as docking sites for "reader" proteins that regulate chromatin structure and gene expression. This compound can be used to identify these readers, including those that bind with low affinity or transiently.

References

- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Properties and Structure of Photo-DL-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, structure, and experimental applications of Photo-DL-lysine, a photo-reactive amino acid analog crucial for elucidating protein-protein interactions.

Core Properties and Structure

This compound is a synthetic amino acid that incorporates a diazirine ring in its side chain, rendering it photo-reactive.[1][2] This feature allows for the formation of covalent bonds with interacting molecules upon activation with ultraviolet (UV) light, making it an invaluable tool for capturing transient and stable protein-protein interactions.[2][3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂N₄O |

| Molecular Weight | 172.19 g/mol |

| Appearance | White to off-white powder (similar to DL-lysine) |

| Solubility | Soluble in water |

| Melting Point | Data not available (DL-lysine: 170 °C, decomposes) |

Molecular Structure

The structure of this compound is characterized by a standard lysine backbone with a diazirine-containing moiety on the side chain. This photo-activatable group is the key to its function in photo-crosslinking studies.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following provides reference spectra for the parent molecule, L-lysine, to offer a comparative baseline.

NMR Spectroscopy

The ¹H NMR spectrum of L-lysine in D₂O shows characteristic peaks corresponding to the protons in its structure. The spectrum for this compound would be expected to show additional signals corresponding to the protons near the diazirine ring.

FTIR Spectroscopy

The FTIR spectrum of L-lysine displays characteristic absorption bands for its functional groups. For instance, a broad peak is typically observed in the 2500-3200 cm⁻¹ range, corresponding to the stretching vibrations of the CH₂ and NH groups. The spectrum of this compound would likely exhibit additional peaks related to the diazirine ring.

UV-Vis Spectroscopy

The UV-Vis spectrum of L-lysine shows a strong absorption band in the far-UV region (around 205-250 nm). The diazirine group in this compound is activated by long-wave UV light, typically in the range of 330-370 nm.

Experimental Protocols

This compound is primarily utilized in photo-crosslinking experiments to identify protein-protein interactions within a cellular context. This involves metabolic labeling of cells, UV-induced crosslinking, and subsequent analysis by mass spectrometry.

Metabolic Labeling of Cells with this compound

This protocol outlines the steps for incorporating this compound into the proteome of cultured mammalian cells.

-

Cell Culture Preparation : Culture cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

-

Amino Acid Starvation : Before labeling, incubate the cells in the lysine-free medium for 1-2 hours to deplete endogenous lysine pools.

-

Labeling : Replace the starvation medium with fresh lysine-free DMEM containing this compound. The optimal concentration and incubation time should be empirically determined but a starting point is 4 mM for 12-24 hours.

-

Cell Harvesting : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess this compound.

In Vivo Photo-Crosslinking

This procedure describes the UV irradiation step to induce covalent bond formation between this compound-containing proteins and their interaction partners.

-

Cell Suspension : Resuspend the harvested cells in ice-cold PBS.

-

UV Irradiation : Place the cell suspension in a shallow, uncovered dish on ice. Irradiate the cells with long-wave UV light (365 nm) for 15-30 minutes. The optimal irradiation time and distance from the UV source should be optimized for each experimental setup.

-

Cell Lysis : Following irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

Mass Spectrometry Analysis of Crosslinked Proteins

This protocol details the preparation and analysis of crosslinked protein samples by mass spectrometry.

-

Protein Extraction and Digestion : Extract total protein from the cell lysate. The proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

-

Enrichment of Crosslinked Peptides (Optional) : Crosslinked peptides can be enriched using techniques like size-exclusion chromatography to separate them from linear peptides.

-

LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation data will be used to identify the crosslinked peptides and, consequently, the interacting proteins.

-

Data Analysis : Utilize specialized software to analyze the mass spectrometry data and identify the crosslinked peptide pairs. This allows for the mapping of protein-protein interaction sites.

Visualizations

Experimental Workflow for this compound Based Photo-Crosslinking

Caption: Workflow for identifying protein-protein interactions using this compound.

Logical Relationship of Photo-Crosslinking

Caption: Capturing protein interactions with this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Photo-Crosslinking Using Photo-DL-Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a complex network of interactions with other proteins and biomolecules. Capturing these transient and often weak interactions as they occur within a living organism (in vivo) is a significant challenge in biological research. In vivo chemical crosslinking has emerged as a powerful technique to stabilize these interactions, allowing for their identification and characterization.[1][2][3] This method provides a "snapshot" of protein-protein interactions in their native cellular environment, minimizing the risk of false positives or the loss of complexes that can occur during cell lysis.[4]

Photo-activatable amino acids are a class of chemical crosslinkers that have gained prominence for their ability to be incorporated directly into proteins through the cell's own translational machinery.[5] These unnatural amino acids are structurally similar to their natural counterparts and are introduced into cellular proteins by supplementing the cell culture media. Once incorporated, these amino acids remain inert until activated by a specific wavelength of UV light. Upon photoactivation, they generate highly reactive species that form covalent bonds with nearby molecules, effectively "trapping" interacting partners.

This application note provides a detailed protocol for in vivo photo-crosslinking using photo-DL-lysine, a photo-reactive analog of the amino acid lysine. Photo-lysine and similar derivatives, often containing a diazirine group, are particularly useful for capturing proteins that bind to lysine residues, which are common sites of post-translational modifications. The diazirine moiety, upon exposure to UV light (typically 330-370 nm), forms a reactive carbene intermediate that can insert into a wide range of chemical bonds in proximal proteins. This approach offers high temporal and spatial resolution for capturing protein interactions.

Principle of this compound Crosslinking

The workflow for in vivo photo-crosslinking with this compound involves several key steps. First, the photo-activatable amino acid is introduced to the cells. For robust incorporation, it is often advantageous to use specialized cell culture media that lacks the natural amino acid (in this case, lysine) to maximize the uptake and incorporation of the photo-analog. The cells are then cultured for a period to allow for protein synthesis and the incorporation of this compound into the proteome. Following this incubation, the cells are exposed to a specific wavelength of UV light to activate the crosslinking reaction. The now covalently crosslinked protein complexes can be isolated and analyzed using a variety of downstream techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners.

Experimental Protocols

Materials

-

This compound (or a suitable photo-activatable lysine analog)

-

Cell line of interest

-

Lysine-free cell culture medium (e.g., DMEM or RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

UV lamp with appropriate wavelength and intensity control (e.g., 365 nm)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and reagents

-

Antibodies against target proteins

-

Mass spectrometer for protein identification (optional)

Protocol for In Vivo Photo-Crosslinking

-

Cell Culture and Incorporation of this compound:

-

Culture cells to approximately 70-80% confluency in standard complete medium.

-

Wash the cells twice with sterile PBS to remove the existing medium.

-

Replace the standard medium with lysine-free medium supplemented with dFBS and the desired concentration of this compound. The optimal concentration of this compound should be determined empirically but can range from 0.1 to 1 mM.

-

Incubate the cells for a period that allows for sufficient protein turnover and incorporation of the photo-amino acid. This time can vary between 12 to 48 hours depending on the cell line and the half-life of the target proteins.

-

-

UV Crosslinking:

-

After the incubation period, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

-

Aspirate the PBS and add a minimal volume of ice-cold PBS to keep the cells moist.

-

Place the cell culture dish on ice and irradiate with UV light (e.g., 365 nm) for a predetermined amount of time. The optimal irradiation time and intensity need to be empirically determined to maximize crosslinking efficiency while minimizing cellular damage. This can range from 5 to 30 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Following UV irradiation, immediately lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crosslinked protein complexes.

-

-

Downstream Analysis:

-

Determine the protein concentration of the lysate using a standard protein assay.

-

Analyze the crosslinked products by SDS-PAGE followed by Western blotting with antibodies specific to the protein of interest. Crosslinked complexes will appear as higher molecular weight bands.

-

For identification of unknown interacting partners, the crosslinked complexes can be purified (e.g., by immunoprecipitation) and analyzed by mass spectrometry.

-

Data Presentation

Quantitative data from optimization experiments should be summarized for easy comparison.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., % Crosslinking Efficiency) |

| This compound Conc. | 0.1 mM | 0.5 mM | 1.0 mM | |

| Incubation Time | 12 hours | 24 hours | 48 hours | |

| UV Irradiation Time | 5 min | 15 min | 30 min |

Visualizations

Caption: Experimental workflow for in vivo this compound crosslinking.

Caption: Mechanism of this compound crosslinking.

References

- 1. In vivo protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]

- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: A Step-by-Step Guide for Using Poly-DL-Lysine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-DL-lysine is a synthetic, positively charged polymer of the amino acid lysine. In cell culture, it is widely used as a coating agent for various surfaces, including plastic and glass, to enhance cell attachment and adhesion. The polymer's positive charges interact with the negatively charged surface of cell membranes, promoting electrostatic adhesion. This is particularly beneficial for the culture of fastidious cell types, such as primary neurons, and for applications requiring strong cell attachment, such as in serum-free media. This document provides a detailed guide on the preparation and application of Poly-DL-lysine for cell culture.

While Poly-DL-lysine is a standard reagent for enhancing cell adhesion, it is important to distinguish it from "Photo-DL-lysine." Photo-reactive lysine analogs are specialized reagents used in advanced biochemical techniques, such as photo-crosslinking, to study protein-protein interactions. These compounds are typically not used for routine cell culture surface coating. This guide will focus on the application of Poly-DL-lysine for cell adhesion.

Data Presentation

Table 1: Recommended Poly-DL-Lysine Coating Conditions for Various Cultureware

| Cultureware Format | Recommended Working Concentration (µg/mL) | Volume of Working Solution | Incubation Time (minutes) |

| 96-well plate | 50 - 100 | 50 - 100 µL/well | 60 |

| 24-well plate | 50 - 100 | 200 - 300 µL/well | 60 |

| 6-well plate | 50 - 100 | 1 mL/well | 60 |

| 35 mm dish | 50 - 100 | 1.5 - 2 mL | 60 |

| 60 mm dish | 50 - 100 | 3 - 4 mL | 60 |

| 100 mm dish | 50 - 100 | 8 - 10 mL | 60 |

| T-25 flask | 50 - 100 | 2 - 3 mL | 60 |

| T-75 flask | 50 - 100 | 5 - 7 mL | 60 |

| Glass coverslips | 50 - 100 | Sufficient to cover the surface | 60 |

Note: The optimal concentration and incubation time may vary depending on the cell type and specific application. It is recommended to optimize these parameters for your experimental system.

Experimental Protocols

Protocol 1: Preparation of Poly-DL-Lysine Stock Solution

-

Materials:

-

Poly-DL-lysine hydrobromide (powder)

-

Sterile, tissue culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Poly-DL-lysine powder. To prepare a 1 mg/mL stock solution, weigh 10 mg of Poly-DL-lysine.

-

Add the powder to a sterile conical tube.

-

Add the appropriate volume of sterile, tissue culture grade water to achieve the desired concentration (e.g., 10 mL for a 1 mg/mL solution).

-

Gently swirl the tube to dissolve the powder completely. Avoid vigorous vortexing to prevent shearing of the polymer.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to a few weeks).

-

Protocol 2: Coating Cell Culture Surfaces with Poly-DL-Lysine

-

Materials:

-

Poly-DL-lysine stock solution (1 mg/mL)

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium

-

Sterile cultureware (plates, flasks, or coverslips)

-

Sterile, tissue culture grade water

-

-

Procedure:

-

Preparation of Working Solution:

-

In a sterile environment, dilute the Poly-DL-lysine stock solution to the desired working concentration (e.g., 50 µg/mL) using sterile DPBS. For example, to prepare 10 mL of a 50 µg/mL working solution from a 1 mg/mL stock, add 500 µL of the stock solution to 9.5 mL of sterile DPBS.

-

-

Coating the Culture Surface:

-

Add a sufficient volume of the Poly-DL-lysine working solution to the culture vessel to completely cover the growth surface (refer to Table 1 for recommended volumes).

-

Gently rock the vessel to ensure even distribution of the solution.

-

Incubate the cultureware at room temperature for 1 hour. For some applications, incubation can be extended to overnight at 4°C.

-

-

Washing the Coated Surface:

-

After incubation, aspirate the Poly-DL-lysine solution from the cultureware.

-

Wash the surface thoroughly with sterile, tissue culture grade water to remove any unbound polymer. It is crucial to rinse well, as residual Poly-DL-lysine can be toxic to some cells. Perform at least two to three washes. For a 96-well plate, use at least 200 µL of water per well for each wash.

-

Aspirate the final wash solution completely.

-

-

Drying and Storage:

-

Allow the coated cultureware to dry completely in a laminar flow hood for at least 2 hours.

-

The coated vessels can be used immediately or stored at 4°C for up to two weeks. If storing, seal the plates or flasks with paraffin film to maintain sterility.

-

-

Cell Seeding:

-

Once the coated surface is dry, you can proceed with seeding your cells according to your standard protocol.

-

-

Mandatory Visualization

Caption: A flowchart illustrating the key steps for coating cell culture surfaces with Poly-DL-Lysine.

Caption: Diagram illustrating the electrostatic interaction between Poly-DL-Lysine and the cell membrane.

Application Notes and Protocols for Mass Spectrometry Sample Preparation in Photo-DL-lysine Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for mass spectrometry (MS) analysis in experiments utilizing photo-activatable DL-lysine analogs, such as those incorporating a diazirine moiety. These methods are critical for identifying protein-protein interactions, mapping interaction interfaces, and capturing transient interactions within a native cellular context.

Introduction

Photo-activatable amino acids, particularly those with diazirine functional groups, are powerful tools in chemical biology and proteomics.[1][2] When incorporated into proteins and activated by UV light, the diazirine group forms a highly reactive carbene that can covalently crosslink to interacting molecules in close proximity.[1][2] Subsequent analysis by mass spectrometry allows for the identification of these crosslinked species, providing valuable insights into protein interaction networks and structures.

The success of these experiments hinges on meticulous sample preparation. This involves a multi-step process including the initial crosslinking reaction, protein denaturation, enzymatic digestion, and crucially, the enrichment of low-abundance crosslinked peptides prior to LC-MS/MS analysis.[3]

Experimental Workflows and Signaling Pathways

The overall experimental workflow for a typical photo-DL-lysine crosslinking experiment is depicted below. This process begins with the labeling of proteins with the photo-activatable crosslinker, followed by UV activation to induce crosslinking, and culminates in sample preparation for mass spectrometric analysis.

Caption: General experimental workflow for photo-crosslinking mass spectrometry.

The chemical basis of this technique involves a two-stage reaction when using a heterobifunctional crosslinker such as Sulfo-SDA. The first stage is the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein, followed by the UV-induced activation of the diazirine group.

Caption: Two-stage reaction of a heterobifunctional NHS-diazirine crosslinker.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published protocols for photo-crosslinking experiments. These values can serve as a starting point for experimental design and optimization.

Table 1: Crosslinking Reaction Conditions

| Parameter | Value | Source |

| Crosslinker | Sulfo-SDA (Sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate) | |

| DizSEC, DizSPC | ||

| SDASO | ||

| Protein:Crosslinker Ratio (w/w) | 1:0.5 | |

| 0.152:1 to 1.62:1 (for purified HSA) | ||

| 0.5:1 to 4:1 (for human blood serum) | ||

| Crosslinker Concentration | 1.5 mM | |

| 10 mM (for DizSEC or DizSPC) | ||

| 20 mM (for SDASO) | ||

| Protein Concentration | 1 µg/µL | |

| 1.0 mg/mL | ||

| Reaction Buffer | 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8 | |

| NHS Ester Reaction Time | 50 minutes at room temperature in the dark | |

| 2 hours at room temperature | ||

| UV Irradiation Wavelength | 365 nm | |

| UV Irradiation Time | 30 minutes | |

| 10 to 60 minutes | ||

| UV Irradiation Intensity | 200,000 µJ/cm² |

Table 2: Protein Digestion and Mass Spectrometry Parameters

| Parameter | Value | Source |

| Denaturant | 8 M Urea | |

| Reducing Agent | 10 mM Dithiothreitol (DTT) | |

| Alkylation Agent | Iodoacetamide (IAA) | |

| Enzyme | Trypsin | |

| Trypsin/Lys-C | ||

| Chymotrypsin | ||

| Enzyme:Protein Ratio (w/w) | Standard protocols | |

| Missed Cleavages (Search Parameter) | Up to 3 | |

| MS Tolerance (Search Parameter) | 6 ppm | |

| MS/MS Tolerance (Search Parameter) | 10 ppm | |

| Fixed Modification | Carbamidomethylation of Cysteine | |

| Variable Modifications | Oxidation of Methionine, SDA modifications |

Detailed Experimental Protocols

Protocol 1: In-Solution Crosslinking and Digestion

This protocol is adapted from studies on purified proteins and protein complexes.

-

Protein Preparation:

-

Dissolve the purified protein or protein complex in a suitable buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8) to a final concentration of 1 mg/mL.

-

-

NHS Ester Reaction:

-

Add the NHS-diazirine crosslinker (e.g., Sulfo-SDA) to the protein solution. A starting point is a 1:0.5 protein-to-crosslinker weight ratio.

-

Incubate the reaction mixture for 50 minutes at room temperature in the dark to allow for the reaction between the NHS ester and primary amines on the protein.

-

-

Quenching (Optional but Recommended):

-

Quench the NHS ester reaction by adding a final concentration of 100 mM Tris pH 8.0 and incubating for 15 minutes at room temperature.

-

-

UV Crosslinking:

-

Place the sample in a UV-transparent container (e.g., on the inside of an Eppendorf tube lid) and place it on ice approximately 5 cm from a 365 nm UV lamp.

-

Irradiate the sample for 30 minutes with an intensity of 200,000 µJ/cm².

-

-

Denaturation, Reduction, and Alkylation:

-

Denature the crosslinked protein mixture by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 45 minutes.

-

Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

-

-

Enzymatic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using C18 StageTips or equivalent.

-

Protocol 2: Enrichment of Crosslinked Peptides by Size-Exclusion Chromatography (SEC)

Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is often necessary to increase their identification rate.

-

Peptide Reconstitution:

-

Dry the desalted peptide mixture from Protocol 1 in a vacuum centrifuge.

-

Reconstitute the dried peptides in 250 µL of 3% acetonitrile, 0.1% TFA.

-

-

SEC Fractionation:

-

Inject the reconstituted peptide sample onto a size-exclusion chromatography column (e.g., Superdex 30 10/300 GL).

-

Perform an isocratic elution with 3% acetonitrile, 0.1% TFA at a flow rate of 0.4 mL/min.

-

Collect fractions (e.g., 0.5 mL to 1.0 mL per fraction).

-

-

Fraction Pooling and Analysis:

-

Fractions enriched with crosslinked peptides (typically the earlier eluting fractions) are selected for LC-MS/MS analysis.

-

Dry the selected fractions in a vacuum centrifuge and store at -80°C until analysis.

-

Mandatory Visualizations: Logical Relationships

The following diagram illustrates the logical relationship between sample complexity and the need for enrichment strategies in crosslinking mass spectrometry.

Caption: Rationale for the enrichment of crosslinked peptides in complex samples.

Conclusion

The protocols and data presented here provide a comprehensive guide for the preparation of samples for mass spectrometry in this compound crosslinking experiments. Adherence to these detailed methodologies, coupled with careful optimization for specific biological systems, will enhance the likelihood of successfully identifying protein-protein interactions and gaining valuable structural insights. The use of enrichment strategies is particularly crucial when working with complex samples to ensure the detection of low-abundance crosslinked species.

References

Application Notes and Protocols for Photo-DL-lysine Labeling in Affinity Purification Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-DL-lysine (pDL) is a photo-reactive amino acid analog that enables the capture of protein-protein interactions (PPIs) in living cells. This technology is particularly powerful for identifying weak and transient interactions that are often missed by traditional affinity purification methods. pDL is metabolically incorporated into proteins, replacing endogenous lysine. Upon UV irradiation, the diazirine moiety in pDL is activated, forming a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity. These covalently captured protein complexes can then be isolated by affinity purification and identified by mass spectrometry (AP-MS). This application note provides detailed protocols for utilizing pDL-based photo-crosslinking for the identification and quantification of protein-protein interactions.

A key application of this technique is the identification of "reader" proteins that recognize post-translational modifications (PTMs) on histones, playing a crucial role in epigenetic regulation. By incorporating pDL into histone proteins, researchers can capture and identify the specific proteins that bind to different histone PTMs, providing insights into the intricate signaling pathways that govern gene expression.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells. For quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is integrated into the workflow.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

SILAC-compatible DMEM or RPMI-1640 medium lacking L-lysine and L-arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆, ¹⁵N₄-L-arginine)

-

This compound (pDL)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture Adaptation: Culture cells for at least five passages in SILAC medium supplemented with either "light" or "heavy" amino acids to ensure complete incorporation.

-

Metabolic Labeling:

-

For the "heavy" labeled condition (experimental), replace the "heavy" L-lysine with this compound at a final concentration of 0.4 mM. Continue to supplement with "heavy" L-arginine.

-

For the "light" labeled condition (control), continue to culture cells in medium supplemented with "light" L-lysine and L-arginine.

-

Incubate the cells for 24-48 hours to allow for pDL incorporation into the proteome. The optimal incubation time may need to be determined empirically for different cell lines.

-

In Vivo UV Crosslinking

Materials:

-

UV crosslinker (365 nm)

-

Ice-cold PBS

Procedure:

-

Wash the cells twice with ice-cold PBS to remove media.

-

Place the cell culture plates on ice.

-

Irradiate the cells with 365 nm UV light for 10-30 minutes. The optimal irradiation time should be determined to maximize crosslinking efficiency while minimizing cell damage.

Cell Lysis and Protein Extraction

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Add ice-cold lysis buffer to the culture plates.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

Affinity Purification of Crosslinked Protein Complexes

Materials:

-

Antibody specific to the bait protein or an epitope tag

-

Protein A/G magnetic beads

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

Procedure:

-

Incubate the protein lysate with the antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes by incubating the beads with Elution Buffer for 10 minutes at room temperature.

-

Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.

Sample Preparation for Mass Spectrometry

Materials:

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

Procedure:

-

Reduction and Alkylation:

-

Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

-

In-solution Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using C18 columns according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data

The following tables summarize representative quantitative data obtained from this compound AP-MS experiments.

Table 1: Photo-amino Acid Labeling Efficiency

| Photo-amino Acid | Cell Line | Incorporation Rate (%) | Reference |

| Photo-leucine | HEK293 | ~40% | [Suchanek et al., 2005] |

| Photo-methionine | HEK293 | ~20% | [Suchanek et al., 2005] |

| Photo-lysine | HEK293 | ~30% | [Yang et al., 2016] |

Table 2: Identification of Interactors for Trimethylated Histone H3 Lysine 4 (H3K4me3) using Photo-lysine AP-MS

| Identified Protein | Description | SILAC Ratio (Heavy/Light) | p-value |

| BPTF | Nucleosome-remodeling factor subunit | 8.2 | < 0.001 |

| ING4 | Inhibitor of growth family member 4 | 6.5 | < 0.001 |

| SGF29 | SAGA complex associated factor 29 | 5.9 | < 0.005 |

| TAF3 | TATA-box binding protein associated factor 3 | 4.8 | < 0.01 |

| PHF2 | PHD finger protein 2 | 4.2 | < 0.01 |

| CHD1 | Chromodomain helicase DNA binding protein 1 | 3.5 | < 0.05 |

Data are representative and compiled from typical results seen in histone PTM reader protein identification experiments.

Visualizations

Caption: Experimental workflow for this compound based AP-MS.

Caption: Signaling pathway of H3K4me3 reader protein interactions.

Protocol for UV Crosslinking with Photo-DL-lysine in Living Cells to Capture Protein-Protein Interactions

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photo-DL-lysine is a photo-reactive amino acid analog that can be metabolically incorporated into proteins in living cells.[1] Upon exposure to ultraviolet (UV) light, the diazirine moiety in the this compound side chain is activated, forming a highly reactive carbene intermediate that can covalently crosslink with interacting proteins in close proximity.[2] This technique allows for the "freezing" of transient and stable protein-protein interactions within their native cellular context, enabling their subsequent identification and characterization by mass spectrometry-based proteomics. This document provides a detailed protocol for the application of this compound for UV crosslinking in living mammalian cells.

Mechanism of Action

This compound is designed with a diazirine ring incorporated into the side chain of lysine.[3] Mammalian cells readily uptake and utilize this compound during protein synthesis, incorporating it in place of natural lysine.[1] The diazirine group is inert until activated by UV light (typically around 365 nm).[4] Upon photoactivation, the diazirine ring releases nitrogen gas to generate a reactive carbene intermediate. This carbene can then react with any nearby amino acid residue of an interacting protein, forming a stable covalent bond and thus capturing the protein-protein interaction.

Experimental Workflow